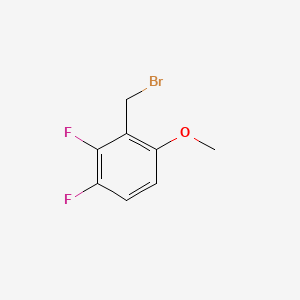

2,3-Difluoro-6-methoxybenzyl bromide

Descripción general

Descripción

2,3-Difluoro-6-methoxybenzyl bromide is an aromatic organic compound with the molecular formula C8H7BrF2O. It is a white crystalline solid with a melting point of 57-60 °C and a boiling point of 259-260 °C. This compound is extensively used in various research studies due to its unique physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Difluoro-6-methoxybenzyl bromide involves the reaction of 2,3-Difluorotoluene with 6-Methoxybenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring the compound is produced in large quantities with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-6-methoxybenzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its applications in medicinal chemistry include:

- Antiviral Agents : 2,3-Difluoro-6-methoxybenzyl bromide is utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds demonstrate significant antiviral activity and are crucial in developing therapies for HIV/AIDS .

- Antiepileptic Drugs : It is also a precursor for synthesizing drugs like Rufinamide, which is used to treat epilepsy, particularly Lennox-Gastaut syndrome. The compound's structural modifications allow for enhanced efficacy against seizure disorders .

- Antiparasitic Compounds : Research indicates that derivatives of this compound can be modified to create antiparasitic agents effective against various parasitic infections .

Organic Synthesis Applications

In addition to its medicinal uses, this compound finds applications in organic synthesis:

- Fluorinated Building Blocks : The compound is employed as a fluorinated building block in synthesizing more complex molecules. Its fluorine atoms enhance lipophilicity and metabolic stability, making it ideal for drug design .

- Reagent in Chemical Reactions : It serves as an electrophilic reagent in various nucleophilic substitution reactions due to the presence of the bromine atom. This property allows chemists to introduce diverse functional groups into target molecules efficiently.

Case Studies

Several case studies illustrate the utility of this compound in real-world applications:

- Synthesis of Novel NNRTIs : A study published by the American Chemical Society detailed the synthesis of novel NNRTIs using derivatives of this compound. The resulting compounds exhibited potent antiviral activity against resistant strains of HIV .

- Development of Antiepileptic Drugs : Research highlighted the role of this compound in synthesizing Rufinamide analogs that showed improved pharmacokinetic profiles compared to existing treatments. These modifications led to enhanced therapeutic outcomes in clinical settings .

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-6-methoxybenzyl bromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. The fluorine atoms and methoxy group can influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Difluoro-6-methoxybenzene

- 2,3-Difluorotoluene

- 6-Methoxybenzyl bromide

Uniqueness

2,3-Difluoro-6-methoxybenzyl bromide is unique due to the presence of both fluorine atoms and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and physical properties. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2,3-Difluoro-6-methoxybenzyl bromide (C₈H₇BrF₂O) is an organic compound characterized by its unique substitution pattern, featuring two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position of the benzene ring. This compound has garnered attention in recent years for its potential biological activities, particularly as a selective inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

The molecular weight of this compound is approximately 237.04 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Functional Groups | Methoxy (-OCH₃), Bromine (-CH₂Br), Fluorine (F) |

The presence of fluorine enhances the compound's electrophilicity and reactivity, making it suitable for various biological applications.

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the compound's role as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component in the immune system that, when activated, leads to the release of pro-inflammatory cytokines such as IL-1β.

- Potency : In vitro assays demonstrated that this compound exhibited a dose-dependent inhibition of IL-1β release with an IC50 value of approximately 2.09 ± 0.26 μM when activated by LPS/ATP treatment . This indicates a significant potential for therapeutic applications in inflammatory diseases.

- Selectivity : The compound showed selective inhibition towards the NLRP3 inflammasome compared to other inflammasomes like NLRC4 and AIM2, which required higher concentrations for similar effects . This selectivity is crucial for minimizing side effects in therapeutic contexts.

The mechanism by which this compound exerts its effects involves its interaction with nucleophiles, leading to covalent bond formation. The bromine atom acts as a leaving group during nucleophilic substitution reactions, while the fluorine atoms stabilize the transition state, enhancing reactivity .

Research Findings

A study published in Nature explored various derivatives of benzyl bromides and their biological activities. Among these derivatives, this compound was noted for its enhanced potency due to the specific arrangement of substituents on the benzene ring .

In another investigation focusing on enzyme inhibition, this compound was used to synthesize novel inhibitors targeting specific pathways involved in inflammation and cancer progression . The results indicated that structural modifications could lead to compounds with improved biological activity.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key structural features and biological activities is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-methoxybenzyl bromide | One fluorine atom | Less reactive due to fewer halogens |

| 2,4-Difluorobenzyl bromide | Two fluorine atoms at different positions | Different substitution pattern |

| 3-Bromo-4-fluorotoluene | Bromine and fluorine on adjacent carbons | Lacks methoxy functionality |

| 4-Methoxybenzyl chloride | Methoxy group present | Chlorine instead of bromine |

The combination of both fluorine and methoxy groups in this compound contributes to its distinctive reactivity and biological profile.

Propiedades

IUPAC Name |

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCRCMGEHPJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407354 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-83-3 | |

| Record name | 2,3-Difluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.